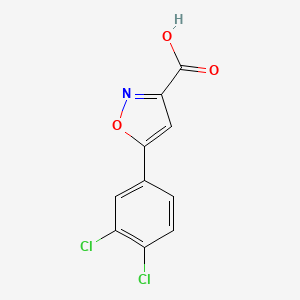

5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO3/c11-6-2-1-5(3-7(6)12)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJPRTBPAZSUJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NO2)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390098 |

Source

|

| Record name | 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876710-49-5 |

Source

|

| Record name | 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 5-(3,4-Dichlorophenyl)-isoxazole-3-carboxylic Acid: A Key Heterocyclic Scaffold

This technical guide provides a detailed and scientifically grounded approach to the synthesis of 5-(3,4-Dichlorophenyl)-isoxazole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. The isoxazole core is a privileged scaffold, and the specific substitution pattern of this compound makes it a valuable building block for the development of novel therapeutic agents.[1][2] This document will delve into a robust synthetic strategy, elucidating the underlying chemical principles and providing detailed experimental protocols.

Introduction: The Significance of the Isoxazole Moiety

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The synthesis of specifically substituted isoxazoles, such as the title compound, is therefore a critical endeavor for researchers in drug development. The presence of the 3,4-dichlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this particular isoxazole derivative a target of interest.

Proposed Synthetic Pathway: A [3+2] Cycloaddition Approach

The most versatile and widely employed method for the construction of the isoxazole ring is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[5][6] This strategy involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene.[6] For the synthesis of 5-(3,4-Dichlorophenyl)-isoxazole-3-carboxylic acid, a logical and efficient pathway involves the in situ generation of 3,4-dichlorobenzonitrile oxide and its subsequent reaction with an alkyne bearing a carboxylate group.

The proposed multi-step synthesis is outlined below:

Caption: Proposed synthetic pathway for 5-(3,4-Dichlorophenyl)-isoxazole-3-carboxylic acid.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3,4-Dichlorobenzaldehyde Oxime

The initial step involves the conversion of commercially available 3,4-dichlorobenzaldehyde to its corresponding oxime. This is a standard condensation reaction with hydroxylamine.

Protocol:

-

To a solution of 3,4-dichlorobenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq).

-

While stirring the mixture at 0 °C (ice bath), slowly add an aqueous solution of sodium hydroxide (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3,4-dichlorobenzaldehyde oxime.

Causality: The basic conditions facilitate the deprotonation of hydroxylamine, increasing its nucleophilicity towards the carbonyl carbon of the aldehyde. The subsequent dehydration of the intermediate hemiaminal yields the stable oxime. A similar procedure is well-documented for related chlorinated benzaldehyde oximes.[7][8]

Step 2 & 3: In Situ Generation of 3,4-Dichlorobenzonitrile Oxide and [3+2] Cycloaddition

The cornerstone of this synthesis is the 1,3-dipolar cycloaddition. The nitrile oxide is highly reactive and is therefore generated in situ from the aldoxime. A common method for this transformation is the use of a mild oxidizing agent like sodium hypochlorite or a halogenating agent followed by elimination with a base.

Caption: Mechanism of nitrile oxide formation and subsequent [3+2] cycloaddition.

Protocol:

-

Dissolve 3,4-dichlorobenzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

To this solution, add N-chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of pyridine. Stir at room temperature until the formation of the intermediate hydroximoyl chloride is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and add ethyl propiolate (1.2 eq).

-

Slowly add a solution of a non-nucleophilic base, such as triethylamine (1.5 eq), dropwise. The base will induce the elimination of HCl from the hydroximoyl chloride to generate the nitrile oxide in the presence of the alkyne.

-

Allow the reaction to stir at room temperature overnight.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 5-(3,4-dichlorophenyl)-isoxazole-3-carboxylate.

Expertise & Experience: The choice of a chlorinated intermediate for the in situ generation of the nitrile oxide is a well-established and reliable method.[9] The slow addition of the base is crucial to maintain a low concentration of the highly reactive nitrile oxide, minimizing side reactions such as dimerization.

Step 4: Hydrolysis of the Ester to the Carboxylic Acid

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Protocol:

-

Dissolve the purified ethyl 5-(3,4-dichlorophenyl)-isoxazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with cold 1M HCl to a pH of approximately 2-3.

-

The carboxylic acid will precipitate out of the solution. Filter the solid, wash with cold water, and dry thoroughly to yield 5-(3,4-dichlorophenyl)-isoxazole-3-carboxylic acid.

Trustworthiness: This standard hydrolysis procedure is robust and generally high-yielding for a wide range of isoxazole esters. The progress of the reaction can be easily monitored, ensuring complete conversion.

Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 3,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | Solid |

| 3,4-Dichlorobenzaldehyde Oxime | C₇H₅Cl₂NO | 190.03 | Solid |

| Ethyl 5-(3,4-Dichlorophenyl)-isoxazole-3-carboxylate | C₁₂H₉Cl₂NO₃ | 286.11 | Solid |

| 5-(3,4-Dichlorophenyl)-isoxazole-3-carboxylic Acid | C₁₀H₅Cl₂NO₃ | 258.06 | Solid |

Note: Expected physical states are based on similar known compounds. Actual properties should be determined experimentally.

Conclusion

The synthesis of 5-(3,4-Dichlorophenyl)-isoxazole-3-carboxylic acid can be reliably achieved through a four-step sequence culminating in a [3+2] cycloaddition reaction. This guide provides a detailed, scientifically-backed framework for its preparation. The methodologies described are based on well-established chemical transformations, ensuring a high degree of reproducibility. This versatile building block can be further functionalized, opening avenues for the discovery of novel chemical entities with potential therapeutic applications.

References

- Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (n.d.). PMC - NIH.

- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI.

- Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. (2025). BenchChem.

- Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. (2005). The Journal of Organic Chemistry.

- Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. (2012). Synlett.

- Design and Synthesis of Novel 5-Arylisoxazole-1,3,4-thiadiazole Hybrids as α-Glucosidase Inhibitors. (2021). Bentham Science.

- Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (2015).

- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI.

- Hydrolysis of differently substituted 4‐isoxazolecarboxylates. (n.d.).

- 5-(3,4-Dichlorophenyl)isoxazole-3-carboxylic acid. (n.d.). Chem-Impex.

- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed.

- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl

- 2,4-DICHLOROBENZALDEHYDE OXIME synthesis. (n.d.). ChemicalBook.

- Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. (2015).

- Synthesis of 5-Arylisoxazole and 4,5-Dichloroisothiazole Amino-Substituted Derivatives and Their Biological Activity. (n.d.). Semantic Scholar.

- 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid. (n.d.). Chem-Impex.

- The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). CDN.

- Synthesis of α-chlorobenzaldehyde oxime. (n.d.). PrepChem.com.

- m-CHLOROPHENYLMETHYLCARBINOL. (n.d.). Organic Syntheses.

- Process for preparing 2,3-dichlorobenzaldehyde. (n.d.).

- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). PMC - NIH.

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI.

- Synthesis of 2,6‐dichlorobenzaldehyde oxime. (n.d.).

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. mdpi.com [mdpi.com]

- 5. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,4-DICHLOROBENZALDEHYDE OXIME synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

Spectroscopic Data of 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid: A Technical Guide

Introduction

5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid is a multifaceted heterocyclic compound with potential applications in medicinal chemistry and materials science. The isoxazole core is a key pharmacophore in numerous bioactive molecules. The dichlorophenyl moiety can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, while the carboxylic acid group provides a handle for further chemical modifications and can play a crucial role in biological interactions. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and structural elucidation in various research and development settings.

This guide will delve into the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. The causality behind experimental choices and data interpretation will be explained, providing a self-validating system of protocols and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification/Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | - | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet, often exchanging with trace water in the solvent.[1] |

| Isoxazole H-4 | 7.0 - 7.2 | Singlet | - | The proton on the C4 of the isoxazole ring is expected to be a sharp singlet in the aromatic region. |

| Phenyl H-2' | ~8.0 | Doublet | ~2.0 | This proton is ortho to the isoxazole ring and will be deshielded. It will appear as a doublet due to coupling with H-6'. |

| Phenyl H-5' | ~7.8 | Doublet | ~8.5 | This proton is ortho to a chlorine atom and will be coupled to H-6', resulting in a doublet. |

| Phenyl H-6' | ~7.6 | Doublet of Doublets | ~8.5, ~2.0 | This proton is coupled to both H-2' and H-5', leading to a doublet of doublets. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification/Notes |

| Carboxylic Acid (C=O) | 160 - 165 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| Isoxazole C-3 | 158 - 162 | The carbon bearing the carboxylic acid group. |

| Isoxazole C-5 | 168 - 172 | The carbon attached to the dichlorophenyl ring. |

| Isoxazole C-4 | 100 - 105 | The CH carbon of the isoxazole ring. |

| Phenyl C-1' | 128 - 132 | The carbon attached to the isoxazole ring. |

| Phenyl C-2' | 127 - 130 | Aromatic CH carbon. |

| Phenyl C-3' | 133 - 136 | Carbon attached to a chlorine atom. |

| Phenyl C-4' | 131 - 134 | Carbon attached to a chlorine atom. |

| Phenyl C-5' | 129 - 132 | Aromatic CH carbon. |

| Phenyl C-6' | 125 - 128 | Aromatic CH carbon. |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Justification/Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer. |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | Strong, sharp absorption for the carbonyl stretch. |

| C=N (Isoxazole) | 1600 - 1620 | Medium | Stretching vibration of the carbon-nitrogen double bond within the isoxazole ring. |

| C=C (Aromatic/Isoxazole) | 1450 - 1600 | Medium to Weak | Aromatic and heterocyclic ring stretching vibrations. |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | Stretching vibration of the carbon-oxygen single bond. |

| C-Cl | 700 - 800 | Strong | Carbon-chlorine stretching vibrations. |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Justification/Notes |

| [M]+ | 257/259/261 | Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio). |

| [M-COOH]+ | 212/214/216 | Loss of the carboxylic acid group. |

| [M-CO₂]+ | 213/215/217 | Decarboxylation of the molecular ion. |

| [C₇H₃Cl₂N]+ | 170/172/174 | Fragmentation of the isoxazole ring. |

Table 5: Predicted UV-Vis Spectroscopic Data

| Solvent | Predicted λmax (nm) | Justification/Notes |

| Methanol/Ethanol | 260 - 280 | This absorption band is attributed to the π → π* electronic transitions within the conjugated system of the phenyl and isoxazole rings. The exact maximum can be influenced by solvent polarity.[2] |

Experimental Protocols

To empirically validate the predicted data, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acidic proton.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic signals.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

-

Acquisition:

-

Introduce the sample into the ion source via direct infusion or coupled to a liquid chromatograph (LC-MS).

-

Acquire data in both positive and negative ion modes to determine the most sensitive ionization mode.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern for two chlorine atoms should be a key diagnostic feature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Use a matched pair of cuvettes, one containing the pure solvent (as a blank) and the other containing the sample solution.

-

Scan a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) if the concentration is known.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound.

Experimental Workflow for Spectroscopic Analysis

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive examination of the ¹H and ¹³C NMR spectra of 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid, a molecule of significant interest in medicinal and agrochemical research. By delving into the principles of NMR, this document provides a detailed, step-by-step analysis of spectral data, elucidating the structural nuances of this heterocyclic compound. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering both foundational knowledge and expert insights into the practical application of NMR for the characterization of complex organic molecules.

Introduction: The Significance of this compound

The isoxazole scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. The title compound, this compound, incorporates this key heterocycle along with a dichlorinated phenyl ring, features that are often associated with enhanced biological efficacy and metabolic stability in drug candidates.[1][2] Its structural analogue, 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid, is recognized for its applications in pharmaceutical and agrochemical research.[2] Accurate structural elucidation is the cornerstone of understanding the structure-activity relationships (SAR) that govern the therapeutic potential of such molecules. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, offering a blueprint for the characterization of this and related molecular entities.

Proposed Synthesis

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic workflow for this compound.

This multi-step synthesis first involves a Claisen condensation between 3,4-dichlorobenzaldehyde and diethyl oxalate to form a β-dicarbonyl intermediate. This intermediate is then reacted with hydroxylamine hydrochloride in a cyclization reaction to form the isoxazole ring. Finally, hydrolysis of the resulting ester yields the desired carboxylic acid.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is highly dependent on the careful preparation of the sample. The following protocol outlines the standard procedure for preparing a sample of this compound for both ¹H and ¹³C NMR analysis.

Materials:

-

This compound (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[5]

-

Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL).

-

High-quality 5 mm NMR tube.

-

Pasteur pipette and glass wool.

Procedure:

-

Weighing the Sample: Accurately weigh the desired amount of the compound directly into a clean, dry vial.

-

Solvent Selection: DMSO-d₆ is a suitable solvent for this compound due to its ability to dissolve polar compounds, including carboxylic acids.[6] Its deuterium signal provides a convenient lock for the NMR spectrometer.

-

Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial containing the sample. Gently swirl or sonicate the vial to ensure complete dissolution.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed at the bottom of a Pasteur pipette directly into the NMR tube.

-

Sample Volume: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound's identity and concentration.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz

-

Solvent: DMSO-d₆

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: 90°

-

Acquisition Time: 3-4 seconds

-

Spectral Width: -2 to 14 ppm

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz

-

Solvent: DMSO-d₆

-

Number of Scans: 1024 or more (depending on sample concentration)

-

Relaxation Delay: 2-5 seconds

-

Pulse Program: Proton-decoupled

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 0 to 200 ppm

Spectral Interpretation and Analysis

Due to the lack of publicly available experimental spectra for this compound, the following analysis is based on predicted NMR data and comparison with structurally similar compounds.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the dichlorophenyl ring and the single proton on the isoxazole ring. The acidic proton of the carboxylic acid may also be visible, though its chemical shift can be variable.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 (Isoxazole) | ~7.2 - 7.5 | Singlet (s) | - |

| H-2' (Phenyl) | ~8.1 - 8.3 | Doublet (d) | ~2.0 |

| H-5' (Phenyl) | ~7.8 - 8.0 | Doublet (d) | ~8.5 |

| H-6' (Phenyl) | ~7.9 - 8.1 | Doublet of doublets (dd) | ~8.5, 2.0 |

| COOH | ~13.0 - 14.0 | Broad singlet (br s) | - |

Interpretation:

-

Isoxazole Proton (H-4): A singlet is expected for the proton at the 4-position of the isoxazole ring, typically appearing in the aromatic region.[7]

-

Dichlorophenyl Protons (H-2', H-5', H-6'): The 3,4-disubstituted pattern of the phenyl ring will give rise to a characteristic set of signals. H-2' will appear as a doublet due to coupling with H-6'. H-5' will appear as a doublet due to coupling with H-6'. H-6' will be a doublet of doublets due to coupling with both H-2' and H-5'. The electron-withdrawing nature of the chlorine atoms and the isoxazole ring will shift these protons downfield.[6]

-

Carboxylic Acid Proton (COOH): The acidic proton will likely appear as a broad singlet at a very downfield chemical shift, and its presence can be confirmed by D₂O exchange.

Caption: Predicted proton coupling in the dichlorophenyl ring.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-3 (Isoxazole) | ~158 - 162 |

| C-4 (Isoxazole) | ~105 - 110 |

| C-5 (Isoxazole) | ~168 - 172 |

| C-1' (Phenyl) | ~128 - 132 |

| C-2' (Phenyl) | ~126 - 130 |

| C-3' (Phenyl) | ~132 - 136 |

| C-4' (Phenyl) | ~133 - 137 |

| C-5' (Phenyl) | ~130 - 134 |

| C-6' (Phenyl) | ~129 - 133 |

| COOH | ~160 - 165 |

Interpretation:

-

Isoxazole Carbons (C-3, C-4, C-5): The carbons of the isoxazole ring will have characteristic chemical shifts. C-3 and C-5, being attached to heteroatoms, will be the most downfield. C-4 will appear at a more upfield position.[7][8]

-

Dichlorophenyl Carbons (C-1' to C-6'): The carbons of the dichlorophenyl ring will appear in the aromatic region (120-140 ppm). The carbons directly attached to the chlorine atoms (C-3' and C-4') will be significantly influenced by the electronegativity of the chlorine atoms.

-

Carboxylic Acid Carbon (COOH): The carbonyl carbon of the carboxylic acid will be observed at a downfield chemical shift, typically in the range of 160-165 ppm.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of this compound. While experimental data is not currently available in the public domain, a detailed analysis based on predicted spectra and data from analogous compounds has been presented. The outlined experimental protocols for sample preparation and data acquisition provide a solid foundation for researchers to obtain high-quality NMR data for this and similar molecules. The in-depth interpretation of the predicted spectra, including chemical shifts, multiplicities, and coupling constants, serves as a valuable reference for the structural elucidation of this important class of compounds. As a Senior Application Scientist, it is my experience that a thorough understanding of NMR principles, combined with careful experimental execution and data analysis, is paramount for advancing research in drug discovery and development.

References

-

da Silva, A. B. F., et al. (2022). Synthesis, Characterization, and MAO-B Inhibitory Activity of 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Preprints.org. [Link]

-

Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Li, J., et al. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. [Link]

-

Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

Royal Society of Chemistry. (2018). Supporting Information for: A copper-catalysed aerobic oxidative annulation of terminal alkynes and oximes for the synthesis of isoxazoles. [Link]

-

Saeed, A., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Jios, J. L., et al. (2005). 1H and 13C NMR spectral assignments and reference data. Magnetic Resonance in Chemistry. [Link]

-

ETH Zurich. (n.d.). How much substance do I need? NMR Service. [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. [Link]

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media | MDPI [mdpi.com]

- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. beilstein-journals.org [beilstein-journals.org]

"mass spectrometry of 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid"

An In-depth Technical Guide to the Mass Spectrometry of 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound, a molecule of interest in pharmaceutical and agrochemical research.[1][2] We delve into the foundational principles of ionization, experimental design, and fragmentation analysis, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, emphasizing the use of high-resolution mass spectrometry and isotopic pattern analysis to ensure confident structural elucidation.

Introduction: The Analyte

This compound is a heterocyclic compound with the molecular formula C₁₀H₅Cl₂NO₃ and a molecular weight of approximately 258.06 g/mol .[3][4] Its structure, featuring a dichlorinated phenyl ring, a labile isoxazole core, and an acidic carboxylic acid moiety, presents unique characteristics and challenges for mass spectrometric analysis. Accurate characterization of this molecule and its potential metabolites or degradants is critical for its development and application. This guide will focus on electrospray ionization tandem mass spectrometry (ESI-MS/MS) as the primary analytical tool.

Foundational Principles: Ionization and Instrumentation

The Case for Electrospray Ionization (ESI)

For a polar molecule containing a readily ionizable functional group like a carboxylic acid, Electrospray Ionization (ESI) is the technique of choice.[5][6][7][8] Unlike harsher methods, ESI is a "soft" ionization technique that imparts minimal energy to the analyte during the ionization process. This preserves the intact molecule, allowing for the unambiguous determination of its molecular weight.

The key advantage of ESI lies in its ability to generate gas-phase ions directly from a liquid solution by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the mass analyzer.

Selecting the Optimal Ionization Mode

The presence of the carboxylic acid group makes this compound an ideal candidate for Negative Ion Mode ESI . In this mode, the acidic proton of the carboxyl group is easily abstracted, forming a stable deprotonated molecule, [M-H]⁻. This process is highly efficient and typically results in a very strong signal with a low background.[9]

While positive ion mode is possible, it is often less efficient for carboxylic acids. Ionization in positive mode would likely proceed through the formation of adducts with cations present in the mobile phase, such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺.[6][7] While viable, interpreting these spectra can be more complex. For definitive analysis, negative mode is the superior choice.

The Role of the Mass Analyzer

The choice of mass analyzer dictates the precision of the measurement. For this application, high-resolution mass spectrometers (HRMS) such as Time-of-Flight (TOF) or Orbitrap analyzers are strongly recommended. Their ability to provide highly accurate mass measurements (typically <5 ppm error) is crucial for determining the elemental composition of the parent ion and its fragments, which serves as a cornerstone of structural validation.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust methodology for the analysis of the target compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample and System Preparation

-

Standard Preparation : Dissolve the reference standard of this compound in a high-purity solvent such as methanol or acetonitrile to create a stock solution (e.g., 1 mg/mL).

-

Working Solution : Further dilute the stock solution with the mobile phase to a working concentration suitable for direct infusion or LC-MS analysis (e.g., 1-10 µg/mL).

-

Mobile Phase : For reversed-phase chromatography, a typical mobile phase would consist of:

-

Solvent A: Water with 0.1% formic acid (to aid chromatographic peak shape, though it can slightly suppress negative ionization).

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

Scientist's Note: While formic acid is common in LC-MS, for direct infusion in negative mode, a mobile phase of 50:50 acetonitrile:water without acid may yield a stronger [M-H]⁻ signal.

-

-

LC Column : A standard C18 column is suitable for retaining and separating the analyte from potential impurities.

Mass Spectrometer Parameters

The following table provides typical starting parameters for an ESI-MS analysis in negative ion mode. These should be optimized for the specific instrument in use.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Negative ESI | Efficiently deprotonates the carboxylic acid for a strong [M-H]⁻ signal. |

| Capillary Voltage | -3.0 to -4.5 kV | Creates a stable electrospray cone. |

| Nebulizer Gas (N₂) | 30-50 psi | Assists in the formation of fine droplets. |

| Drying Gas (N₂) Flow | 8-12 L/min | Facilitates solvent evaporation and ion desolvation. |

| Drying Gas Temp. | 300-350 °C | Provides thermal energy for efficient desolvation. |

| Mass Range (MS1) | m/z 50-500 | Covers the expected molecular ion and its potential fragments. |

| Precursor Ion (MS/MS) | m/z 257.0 (Nominal) | Selects the [M-H]⁻ ion for fragmentation analysis. |

| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation in the collision cell. |

| Collision Energy (CE) | 10-40 eV (Ramped) | A range of energies is used to generate a rich spectrum of fragment ions. |

Data Analysis: Deciphering the Mass Spectrum

The Full Scan (MS1) Spectrum: A Confident Identification

The most critical feature of the MS1 spectrum is the confirmation of the molecular weight and the presence of the two chlorine atoms.

-

Deprotonated Molecule [M-H]⁻ : The primary ion will be observed at an m/z corresponding to the deprotonated molecule (C₁₀H₄Cl₂NO₃⁻). The monoisotopic mass is 256.9571.

-

Isotopic Pattern : Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of two chlorine atoms in the molecule creates a highly characteristic isotopic signature. The expected peaks and their approximate relative intensities are:

-

A (containing two ³⁵Cl): m/z 256.9571 (100%)

-

A+2 (containing one ³⁵Cl and one ³⁷Cl): m/z 258.9542 (~65%)

-

A+4 (containing two ³⁷Cl): m/z 260.9512 (~10%)

-

Observing this distinct pattern is a powerful confirmation of the presence of two chlorine atoms.

Tandem MS (MS/MS) Spectrum: Elucidating the Structure

By selecting the m/z 257 ion and subjecting it to Collision-Induced Dissociation (CID), we can break the molecule apart and deduce its structure.[10] The fragmentation of isoxazole rings often begins with the cleavage of the weak N-O bond.[11][12]

Caption: Proposed fragmentation pathway for [M-H]⁻ of the target analyte.

Summary of Expected Fragments

The following table details the most probable high-abundance fragments resulting from the MS/MS analysis. High-resolution mass measurements are essential to confirm these elemental compositions.

| m/z (Monoisotopic) | Proposed Formula | Neutral Loss | Description |

| 256.9571 | C₁₀H₄Cl₂NO₃⁻ | - | Precursor Ion ([M-H]⁻) |

| 212.9672 | C₉H₄Cl₂NO⁻ | CO₂ | Decarboxylation : The most common fragmentation for a carboxylic acid. This is an expected and diagnostic loss of 44 Da. |

| 184.9723 | C₈H₄Cl₂N⁻ | CO₂ + CO | Subsequent loss of carbon monoxide from the isoxazole ring after initial decarboxylation. |

| 185.9618 | C₉H₅Cl₂O⁻ | HCN | Cleavage of the isoxazole ring leading to the loss of hydrogen cyanide. |

| 143.9825 | C₆H₃Cl₂⁻ | C₃HNO₂ | Loss of the isoxazolecarboxylic acid moiety, leaving the dichlorophenyl anion. |

Conclusion

The mass spectrometric analysis of this compound is effectively achieved using negative ion electrospray ionization coupled with high-resolution tandem mass spectrometry. The workflow presented in this guide, which leverages predictable fragmentation pathways such as decarboxylation and characteristic isotopic signatures, provides a robust and self-validating system for the confident identification and structural elucidation of this compound. This methodology serves as a foundational approach for researchers in quality control, metabolism, and degradant analysis within the pharmaceutical and chemical industries.

References

- Cook, K. D., & Winger, B. E. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. PubMed.

- Desai, U. R., & Trivedi, G. K. (1992). The mass spectral fragmentation of isoxazolyldihydropyridines. UM Impact.

- Pasilis, S. P., & Kertesz, V. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer.

- Wu, C., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry.

- Wu, C., et al. (2024).

- Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry.

- Simons, B. K., et al. (1969). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry.

- Kuhnert, N., et al. (2006). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression.

- Gamage, C. A., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry.

- N/A. (n.d.). This compound. ChemicalBook.

- N/A. (n.d.). 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid. Chem-Impex.

- N/A. (n.d.). This compound. Echemi.

- N/A. (n.d.). 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid. Unknown Source.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. qcc.edu [qcc.edu]

- 3. This compound | 876710-49-5 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. umimpact.umt.edu [umimpact.umt.edu]

- 12. Sci-Hub. Fragmentation mechanisms of isoxazole / Organic Mass Spectrometry, 1981 [sci-hub.kr]

An In-depth Technical Guide to the FTIR Analysis of 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid

This technical guide provides a comprehensive analysis of 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid using Fourier Transform Infrared (FTIR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular vibrations and spectral signature of this compound, offering a foundational understanding for its characterization and quality control. The isoxazole scaffold is a significant pharmacophore in medicinal chemistry, known for a wide array of pharmacological activities.[1] The strategic incorporation of a dichlorophenyl moiety can further modulate the biological and physicochemical properties of the molecule, making a thorough spectroscopic understanding essential for its development as a potential therapeutic agent.

Introduction to this compound

This compound is a heterocyclic compound featuring a central isoxazole ring substituted with a 3,4-dichlorophenyl group at the 5-position and a carboxylic acid group at the 3-position. Isoxazole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[2] The presence of the dichlorinated phenyl ring can enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of the molecule. The carboxylic acid functional group provides a handle for further chemical modification, such as esterification or amidation, to generate a library of related compounds for structure-activity relationship (SAR) studies. Given its potential as a building block in drug discovery, a robust analytical method for its identification and characterization is paramount.

The Role of FTIR Spectroscopy in Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern generates a unique spectral "fingerprint" that allows for the identification of functional groups and the elucidation of molecular structure. For a molecule like this compound, FTIR is instrumental in confirming the presence of the key functional moieties: the carboxylic acid, the isoxazole ring, and the dichlorinated aromatic ring.

Synthesis of this compound: A Plausible Route

While various synthetic routes to isoxazole derivatives exist, a common and effective method for the synthesis of 5-aryl-isoxazole-3-carboxylic acids involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. A plausible synthetic pathway for the title compound is outlined below.

Experimental Protocol:

Step 1: Synthesis of 3,4-Dichlorobenzaldehyde Oxime

-

In a round-bottom flask, dissolve 3,4-dichlorobenzaldehyde (1 equivalent) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and collect the precipitated oxime by filtration.

-

Wash the solid with water and dry under vacuum.

Step 2: Generation of 3,4-Dichlorophenyl Nitrile Oxide

-

Suspend the dried 3,4-dichlorobenzaldehyde oxime in a suitable solvent such as dichloromethane or ethyl acetate.

-

Cool the suspension in an ice bath.

-

Slowly add an oxidizing agent, such as sodium hypochlorite solution (bleach) or N-chlorosuccinimide (NCS), to the mixture with vigorous stirring. The in-situ generation of the nitrile oxide is a key step.

Step 3: [3+2] Cycloaddition with Ethyl Propiolate

-

To the freshly generated nitrile oxide solution, add ethyl propiolate (1 equivalent) dropwise at low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the progress of the cycloaddition by TLC.

-

Once the reaction is complete, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 5-(3,4-dichloro-phenyl)-isoxazole-3-carboxylate.

Step 4: Hydrolysis to this compound

-

Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux and stir for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until a precipitate forms.

-

Collect the solid product by filtration, wash thoroughly with water, and dry to yield this compound.

Caption: Synthetic workflow for this compound.

FTIR Spectroscopy of this compound: A Detailed Analysis

The FTIR spectrum of this compound is expected to exhibit a complex pattern of absorption bands arising from the various functional groups and the aromatic system. The following is a detailed interpretation of the expected vibrational modes.

Experimental Protocol for FTIR Analysis:

-

Sample Preparation: A small amount of the dried solid sample (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample chamber is recorded prior to the sample analysis to correct for atmospheric and instrumental variations.

Caption: General workflow for FTIR analysis of a solid sample.

Predicted FTIR Spectral Data and Interpretation:

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Functional Group | Expected Intensity |

| 3300 - 2500 | O-H stretching | Hydrogen-bonded O-H | Carboxylic Acid | Strong, very broad |

| 3100 - 3000 | C-H stretching | Aromatic C-H | Dichlorophenyl Ring | Medium to weak |

| ~1720 | C=O stretching | Carbonyl stretch | Carboxylic Acid | Strong, sharp |

| ~1610 | C=N stretching | Ring stretching | Isoxazole Ring | Medium |

| 1600 - 1450 | C=C stretching | Aromatic ring stretching | Dichlorophenyl Ring | Medium, multiple bands |

| ~1420 | O-H bending | In-plane O-H bend | Carboxylic Acid | Medium |

| ~1290 | C-O stretching | C-O stretch coupled with O-H bend | Carboxylic Acid | Medium to strong |

| ~1130 | C-H in-plane bending | Aromatic C-H bending | Dichlorophenyl Ring | Medium |

| ~880 | C-H out-of-plane bending | Aromatic C-H bending | Dichlorophenyl Ring | Strong |

| 850 - 550 | C-Cl stretching | C-Cl stretch | Dichlorophenyl Ring | Medium to strong |

Detailed Interpretation:

-

O-H Stretching (3300 - 2500 cm⁻¹): The most characteristic feature of a carboxylic acid in an FTIR spectrum is the extremely broad and intense absorption band due to the O-H stretching of the hydrogen-bonded dimer. This broadness is a result of the strong intermolecular hydrogen bonding.

-

Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The stretching vibrations of the C-H bonds on the dichlorophenyl ring are expected in this region. These bands are typically of medium to weak intensity.[3]

-

C=O Stretching (~1720 cm⁻¹): A strong and sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is anticipated around 1720 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.

-

Isoxazole and Aromatic Ring Stretching (~1610 cm⁻¹ and 1600 - 1450 cm⁻¹): The C=N stretching vibration of the isoxazole ring is expected to appear around 1610 cm⁻¹.[4] The C=C stretching vibrations within the dichlorophenyl ring will give rise to a series of medium intensity bands in the 1600-1450 cm⁻¹ region.[3]

-

Carboxylic Acid Bending and Stretching (~1420 cm⁻¹ and ~1290 cm⁻¹): The in-plane O-H bending and C-O stretching vibrations of the carboxylic acid group are coupled and give rise to characteristic bands in this region.

-

Aromatic C-H Bending (~1130 cm⁻¹ and ~880 cm⁻¹): The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern of the benzene ring. For a 1,2,4-trisubstituted ring, a strong out-of-plane bending absorption is expected around 880 cm⁻¹.

-

C-Cl Stretching (850 - 550 cm⁻¹): The stretching vibrations of the carbon-chlorine bonds are expected in the lower frequency region of the spectrum.[3] These bands can be of medium to strong intensity.

Conclusion

FTIR spectroscopy serves as an indispensable tool for the structural elucidation and quality assessment of this compound. This technical guide has provided a plausible synthetic route and a detailed theoretical framework for the interpretation of its FTIR spectrum. The characteristic absorption bands of the carboxylic acid, the isoxazole ring, and the dichlorophenyl moiety collectively form a unique spectral signature. By understanding these key spectral features, researchers can confidently identify and characterize this important molecule, facilitating its further investigation in the realm of drug discovery and development. The methodologies and data presented herein establish a benchmark for the spectroscopic analysis of this and related isoxazole derivatives.

References

- Ali, U., Shoaib, M., et al. (2020).

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- National Institute of Standards and Technology. (n.d.). Benzene, 1,2-dichloro-. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 3,4-Dichloroaniline(95-76-1)IR1.

- Kulchitsky, V. A., et al. (2015). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.

- ResearchGate. (n.d.). FTIR spectrum of dichlorobenzene.

- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.

- National Center for Biotechnology Information. (n.d.). 3,4-Dichloroaniline. PubChem.

- Siddiqui, A. A., et al. (2024).

- ResearchGate. (n.d.).

- MDPI. (2024, October 18). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. Molecules, 29(20), 4889.

- Zappalà, G., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2545-2551.

- The International Journal of Engineering and Science (IJES). (2024). The study of reaction of 1,2-dichlorobenzene with ozone.

- University of Colorado Boulder. (n.d.). IR Absorption Table.

- Sørensen, U. S., et al. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, 65(4), 1003–1007.

- BenchChem. (2025). An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-4-fluoroaniline.

- MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1838.

- National Center for Biotechnology Information. (n.d.). 1,2-Dichlorobenzene. PubChem.

- ACS Publications. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30169–30181.

- SlideShare. (n.d.).

- ResearchGate. (n.d.). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- International Journal of Pharmaceutical Sciences Review and Research. (2016). Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline.

- International Journal of Advanced Scientific Research. (2025).

- ResearchGate. (n.d.). In situ FTIR study of the adsorption and reaction of ortho-dichlorobenzene over Pd-promoted Co-HMOR.

Sources

"physicochemical properties of 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid"

An In-depth Technical Guide to the Physicochemical Properties of 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid

Abstract: The isoxazole scaffold is a cornerstone in modern medicinal chemistry, valued for its versatile biological activities and presence in numerous approved pharmaceuticals.[1][2][3][4] This guide provides a comprehensive technical overview of this compound, a representative member of this class. As drug discovery and development professionals, understanding the fundamental physicochemical properties of a new chemical entity (NCE) is paramount, as these characteristics govern its pharmacokinetic and pharmacodynamic behavior. This document details the molecular profile, in silico predictions, and, most critically, the standardized experimental protocols for determining the key physicochemical parameters of this compound. We will explore the causality behind experimental choices and the profound implications of these properties—acidity (pKa), lipophilicity (LogP/D), solubility, and thermal stability—on the potential trajectory of a drug candidate.

Molecular Profile and Structural Attributes

A thorough characterization begins with confirming the identity and basic properties of the molecule. This compound is a distinct entity whose structure informs its chemical behavior. The presence of a carboxylic acid group signals significant pH-dependent properties, while the dichlorophenyl moiety contributes to its lipophilicity.

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 876710-49-5 | [5][6] |

| Molecular Formula | C₁₀H₅Cl₂NO₃ | [5][7] |

| Molecular Weight | 258.06 g/mol | [7] |

| SMILES | C1=CC(=C(C=C1C2=CC(=NO2)C(=O)O)Cl)Cl | [5] |

| InChIKey | GJJPRTBPAZSUJZ-UHFFFAOYSA-N | [7] |

| Storage | Sealed in dry, 2-8°C | [5] |

Core Physicochemical Properties: A Framework for Experimental Characterization

The journey of a drug from administration to its target is dictated by its ability to navigate a complex series of biological environments. The following properties are critical determinants of this journey. While specific experimental values for this exact molecule are not widely published, we present the authoritative protocols for their determination, which form the basis of any robust drug development program.

Acidity (pKa)

Scientific Rationale: The pKa is arguably the most influential physicochemical parameter for an ionizable drug.[8] It defines the pH at which the compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. For this compound, the carboxylic acid moiety is the primary ionizable group. Its pKa will dictate the compound's charge state in the stomach (pH ~1-2), intestines (pH ~6-7.4), and blood (pH ~7.4), directly impacting its solubility, permeability across biological membranes, and potential for target binding.[8] A low predicted pKa (e.g., ~2-4) suggests the compound will be predominantly ionized (deprotonated) at physiological pH.

This method provides a highly accurate pKa value by monitoring pH changes upon the addition of a titrant.

-

System Preparation & Validation:

-

Calibrate a high-precision pH meter using at least three NIST-traceable buffers (e.g., pH 4.01, 7.00, 10.01). The calibration slope should be >98%.

-

Prepare a 0.1 M solution of standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) as the titrant.

-

Prepare a 0.15 M aqueous solution of potassium chloride (KCl) to maintain constant ionic strength.

-

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of the test compound.

-

Dissolve the compound in a known volume (e.g., 10 mL) of a co-solvent/water mixture (e.g., 50:50 Methanol:Water containing 0.15 M KCl). The co-solvent is necessary due to the anticipated low aqueous solubility of the neutral form.

-

-

Titration & Data Acquisition:

-

Place the sample vessel in a thermostatted jacket at 25°C.

-

Immerse the calibrated pH electrode and a micro-stir bar into the solution.

-

Titrate the solution with the standardized base in small, precise increments (e.g., 2-5 µL) using an automated titrator.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot the first derivative of the titration curve (ΔpH/ΔV vs. Volume). The peak of this curve corresponds to the equivalence point.

-

The pKa is the pH value recorded at the half-equivalence point. Specialized software is used to refine this value by fitting the entire titration curve to the Henderson-Hasselbalch equation. This provides the "apparent" pKa (pKaᵃᵖᵖ) in the co-solvent mixture, which can be extrapolated to determine the aqueous pKa.

-

Lipophilicity (LogP / LogD)

Scientific Rationale: Lipophilicity, the "greasiness" of a molecule, is a critical factor in drug disposition. It is measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for an ionizable species at a specific pH. LogD at pH 7.4 is the most physiologically relevant parameter. It influences absorption, membrane permeability, plasma protein binding, metabolic clearance, and volume of distribution. For oral drug candidates, a LogD₇.₄ value between 1 and 3 is often considered optimal. The dichlorophenyl group suggests this molecule is inherently lipophilic.

This classic method remains the gold standard for its accuracy and direct measurement of partitioning.

-

System Preparation:

-

Use n-octanol and a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Pre-saturate the n-octanol with the pH 7.4 buffer and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate completely. This is a critical step to ensure thermodynamic equilibrium.

-

-

Sample Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or Methanol) at a high concentration (e.g., 10 mM).

-

Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). The final concentration should be detectable by the chosen analytical method (e.g., 10-50 µM).

-

-

Partitioning:

-

Cap the vials securely and shake them on a flatbed shaker at a constant temperature (25°C) for a sufficient time to reach equilibrium (typically 2-4 hours). A preliminary time-course experiment should be run to confirm when equilibrium is reached.

-

After shaking, centrifuge the vials at high speed (e.g., 3000 x g for 15 minutes) to ensure complete separation of the two phases.

-

-

Analysis:

-

Carefully remove an aliquot from both the n-octanol layer and the aqueous buffer layer.

-

Determine the concentration of the compound in each aliquot using a validated analytical method, typically HPLC-UV or LC-MS/MS. A calibration curve must be generated in each phase to account for matrix effects.

-

The LogD is calculated as: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

Aqueous Solubility

Scientific Rationale: A drug must be in solution to be absorbed. Poor aqueous solubility is a major cause of failure for drug candidates. For this compound, solubility will be highly pH-dependent due to the carboxylic acid. It is expected to have very low solubility at low pH (when it is neutral) and significantly higher solubility at pH > pKa (when it is ionized). Both thermodynamic and kinetic solubility are important.

This method determines the true equilibrium solubility.

-

Sample Preparation:

-

Add an excess amount of the solid compound to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

The presence of visible solid material at the end of the experiment is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.

-

-

Sample Processing & Analysis:

-

After equilibration, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.

-

Summary of Physicochemical Profile and Implications

The interplay between these core properties governs the developability of a compound.

Table 2: Anticipated Physicochemical Profile and Drug Development Implications

| Property | Predicted/Exemplar Value | Implication for Drug Development |

| pKa | 2.0 - 4.0 (Acidic) | High Solubility at pH > 5: Good potential for dissolution in the intestine. Will be mostly ionized in blood. |

| LogD at pH 7.4 | 1.5 - 3.5 | Good Permeability: The value is likely in a favorable range for passive diffusion across cell membranes. High lipophilicity from the dichlorophenyl group is tempered by the ionized carboxylate. |

| Aqueous Solubility (pH 7.4) | Moderate to High | Favorable for Formulation: The ionized form at neutral pH should ensure adequate solubility for formulation, but salt formation may be explored to optimize it. |

| Aqueous Solubility (pH < 2) | Very Low | Potential Absorption Issues: The neutral, less soluble form will predominate in the stomach. This could lead to dissolution-rate-limited absorption if the drug doesn't pass quickly into the intestine. |

| Melting Point | 180 - 210 °C (based on analogs[9][10]) | High Crystalline Stability: A high melting point suggests a stable crystal lattice, which is good for solid dosage form stability but can sometimes correlate with lower solubility (Hildebrand-Scott equation). |

digraph "Property_Interrelation" { graph [layout=neato, model=shortpath, start=1]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"pKa" [pos="0,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "LogP_D" [label="LogP / LogD", pos="1.5,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Solubility" [pos="-1.5,0!", fillcolor="#FBBC05", fontcolor="#202124"];

"Absorption" [pos="0,-1.5!", shape=box, style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Formulation" [pos="3,1.5!", shape=box, style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Metabolism" [pos="-3,1.5!", shape=box, style="rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"pKa" -> "Solubility" [label="Dictates pH-dependence"]; "pKa" -> "LogP_D" [label="Determines LogD from LogP"]; "pKa" -> "Absorption" [label="Controls ionization"]; "Solubility" -> "Absorption" [label="Rate-limiting step"]; "LogP_D" -> "Absorption" [label="Governs permeability"]; "Solubility" -> "Formulation" [label="Defines dose limits"]; "LogP_D" -> "Metabolism" [label="Affects access to enzymes"]; }

Conclusion

This compound presents a physicochemical profile characteristic of many acidic, lipophilic drug candidates. Its properties are dominated by the interplay between the acidic carboxylate group and the lipophilic dichlorophenyl ring. The anticipated low pKa ensures ionization and likely good solubility at physiological pH, which is favorable for intestinal absorption and formulation. However, its high lipophilicity and low solubility in acidic environments require careful consideration during development, particularly regarding potential food effects and the choice of solid-state form. The experimental protocols outlined in this guide provide a robust, self-validating framework for obtaining the high-quality data necessary to make informed decisions and successfully advance this, or any similar, NCE through the drug development pipeline.

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Advances in isoxazole chemistry and their role in drug discovery.

- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.

- Biologically-active isoxazole-based drug molecules.

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

- 5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid. Chem-Impex.

- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH.

- Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PMC - PubMed Central.

- Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry.

- Chapter 1: Physicochemical Properties. The Royal Society of Chemistry.

- 5-(3,4-Dichlorophenyl)isoxazole-3-carboxylic acid. Bldpharm.

- This compound. ChemicalBook.

- This compound. Echemi.

- 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid. Chem-Impex.

- 5-(4-chlorophenyl)isoxazole-3-carboxylic acid. ChemicalBook.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 6. This compound | 876710-49-5 [amp.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. books.rsc.org [books.rsc.org]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

Navigating the Bioactive Landscape of 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Abstract

The isoxazole scaffold represents a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide focuses on 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid, a compound of significant interest due to its structural alerts for potential therapeutic applications. While direct, validated biological targets for this specific molecule remain to be exhaustively elucidated in publicly accessible literature, this document synthesizes information from structurally related isoxazole-3-carboxylic acid derivatives to propose putative biological targets and outline a comprehensive strategy for their validation. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into identifying and characterizing the molecular interactions of this promising compound.

Introduction: The Isoxazole Moiety as a Privileged Scaffold

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers unique physicochemical properties, including metabolic stability and the ability to participate in various non-covalent interactions, making it a "privileged scaffold" in drug design.[1][2] Derivatives of isoxazole have been successfully developed into drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The subject of this guide, this compound, features a dichlorinated phenyl ring, which can enhance binding affinity and modulate pharmacokinetic properties, and a carboxylic acid group, a common feature in molecules designed to interact with enzymatic active sites or receptor binding pockets.

Putative Biological Targets and Mechanisms of Action

Based on the established activities of structurally analogous isoxazole-containing compounds, we can infer several potential biological targets for this compound. These hypotheses provide a rational starting point for a comprehensive target identification and validation campaign.

Xanthine Oxidase (XO): A Potential Target in Hyperuricemia and Gout

Mechanistic Insight: Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of XO leads to hyperuricemia, a precursor to gout. Several studies have demonstrated that isoxazole derivatives can act as potent inhibitors of xanthine oxidase.[3][4] The carboxylic acid moiety of this compound could potentially mimic the substrate and interact with key residues in the molybdenum-containing active site of XO.

Signaling Pathway:

Caption: Putative inhibition of Xanthine Oxidase by the compound.

Farnesoid X Receptor (FXR): A Nuclear Receptor Target in Metabolic Diseases

Mechanistic Insight: The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Agonists of FXR have therapeutic potential for treating dyslipidemia and other metabolic disorders. A potent and selective FXR agonist, LY2562175, features a 3-(2,6-dichlorophenyl)isoxazole core structure, highlighting the potential for dichlorinated phenyl-isoxazoles to interact with this target.[5] The carboxylic acid group of this compound could potentially engage in hydrogen bonding interactions within the ligand-binding domain of FXR.

Signaling Pathway:

Caption: Inferred agonistic activity on the Farnesoid X Receptor.

Comparative Bioactivity of Related Isoxazole Derivatives

To provide context for the potential potency of this compound, the following table summarizes the reported bioactivities of structurally similar compounds against the putative targets.

| Compound/Derivative Class | Target | Bioactivity (IC₅₀/EC₅₀) | Reference |

| 5-phenylisoxazole-3-carboxylic acid derivatives | Xanthine Oxidase | Micromolar to submicromolar range | [3] |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Xanthine Oxidase | 0.13 µM (for compound 6c) | [4] |

| 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid (LY2562175) | Farnesoid X Receptor | Potent agonist (specific value not disclosed) | [5] |

Experimental Protocols for Target Validation

The following section outlines detailed, step-by-step methodologies for the validation of the inferred biological targets. These protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.

Workflow for Target Validation

Caption: A streamlined workflow for target validation.

Protocol: Xanthine Oxidase Inhibition Assay

Rationale: This biochemical assay directly measures the ability of the test compound to inhibit the enzymatic activity of xanthine oxidase. A spectrophotometric method is employed to monitor the production of uric acid, which absorbs light at 295 nm.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a working solution of xanthine oxidase from bovine milk in phosphate buffer (pH 7.5).

-

Prepare a substrate solution of xanthine in phosphate buffer.

-

Prepare a positive control inhibitor solution (e.g., Allopurinol).

-

-

Assay Procedure:

-

In a 96-well UV-transparent microplate, add 10 µL of the test compound solution at various concentrations.

-

For the negative control, add 10 µL of DMSO.

-

For the positive control, add 10 µL of the Allopurinol solution.

-

Add 170 µL of the xanthine solution to each well.

-

Initiate the reaction by adding 20 µL of the xanthine oxidase solution to each well.

-

Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 295 nm every 30 seconds for 15 minutes at 25°C.

-

-

Data Analysis:

-

Calculate the rate of uric acid production (slope of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Self-Validation: The inclusion of a known inhibitor (Allopurinol) as a positive control validates the assay's sensitivity and accuracy. The negative control (DMSO) establishes the baseline enzyme activity.

Protocol: FXR Transactivation Assay